1-(3-ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole

Medicinal Chemistry Structure-Activity Relationship Drug Design

1-(3-ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole (CAS 873588-42-2) is a synthetic sulfonamide characterized by an indoline core N-substituted with a 3-ethyl-4-methoxybenzenesulfonyl group. Its molecular formula is C17H19NO3S with a molecular weight of 317.4 g/mol.

Molecular Formula C17H19NO3S
Molecular Weight 317.4
CAS No. 873588-42-2
Cat. No. B2632171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole
CAS873588-42-2
Molecular FormulaC17H19NO3S
Molecular Weight317.4
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OC
InChIInChI=1S/C17H19NO3S/c1-3-13-12-15(8-9-17(13)21-2)22(19,20)18-11-10-14-6-4-5-7-16(14)18/h4-9,12H,3,10-11H2,1-2H3
InChIKeyAZCSYUYNCNVJFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(3-Ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole (CAS 873588-42-2) — Structure, Class, and Procurement Baseline


1-(3-ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole (CAS 873588-42-2) is a synthetic sulfonamide characterized by an indoline core N-substituted with a 3-ethyl-4-methoxybenzenesulfonyl group. Its molecular formula is C17H19NO3S with a molecular weight of 317.4 g/mol . The compound belongs to the N-arylsulfonyl-2,3-dihydro-1H-indole class, a scaffold extensively investigated for CCR9 antagonism [1], tubulin polymerization inhibition [2], and RORγ agonism [3]. The saturated 2,3-bond distinguishes it from aromatic indole analogs, conferring different conformational properties. Despite its structural membership in a therapeutically active class, direct quantitative biological profiling of this specific compound remains absent from primary peer-reviewed literature. The compound is commercially available as a research-grade building block (≥90% purity) from screening compound suppliers .

Why Indoline-1-sulfonamide Analogs Cannot Be Interchanged with CAS 873588-42-2 Without Quantitative Verification


Indoline-1-sulfonamides are not a uniform isofunctional class. Within the N-arylsulfonylindoline series, the substitution pattern on the benzenesulfonyl aryl ring radically alters target selectivity and potency. For example, 4-methoxybenzenesulfonyl-bearing indolines with a 7-aroylamino substituent exhibit potent antitubulin activity (IC50 ~1–50 nM against KB, HT29, MKN45), whereas the same scaffold with alternative N-aryl groups functions as RORγ agonists or CCR9 antagonists with entirely distinct potency ranges and biological readouts [1][2]. The 3-ethyl-4-methoxy disubstitution pattern on the target compound is expected to modulate lipophilicity, electronic density at the sulfonyl group, and steric profile relative to the unsubstituted, 4-methoxy-only, or 4-methyl-only analogs—directly influencing target binding, metabolic stability, and solubility [3]. Without direct comparative data under identical assay conditions, any inference of functional equivalence is speculative. Generic substitution therefore risks selecting a compound misaligned with the intended pharmacological or chemical biology application.

Quantitative Differentiation Evidence for 1-(3-Ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole (CAS 873588-42-2) vs. Nearest Analogs


Structural Differentiation: 3-Ethyl-4-Methoxy Disubstitution vs. Unsubstituted or 4-Methoxy-Only Benzenesulfonyl Analogs

The target compound carries a 3-ethyl-4-methoxy disubstitution on the benzenesulfonyl aryl ring . The simplest in-class comparator is 1-(benzenesulfonyl)-2,3-dihydro-1H-indole (CAS 80360-26-5), which bears an unsubstituted phenyl ring (MW 259.33 g/mol, C14H13NO2S) . A closer comparator is 1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole, possessing a single 4-methoxy substituent. The addition of the 3-ethyl group on the target compound increases molecular weight (+58.1 g/mol vs. the unsubstituted analog), raises calculated logP, and introduces a steric element adjacent to the sulfonyl linkage. In the RORγ agonist series reported by Doebelin et al. (2016), meta- and para-alkoxy substitution on the N-arylsulfonyl ring was a critical determinant of agonist potency; removal or relocation of these substituents caused >10-fold shifts in EC50 [1].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Indoline Core Differentiation: Saturated 2,3-Dihydroindole vs. Aromatic Indole Scaffold

The target compound features a 2,3-dihydro-1H-indole (indoline) core, in which the C2-C3 bond is saturated . This distinguishes it from N-arylsulfonyl-1H-indole compounds such as those in the anti-HIV-1 indolyl aryl sulfone series [1]. X-ray crystallographic data from a closely related indoline sulfonamide (C20H19NO4S) show the indoline ring system is nearly planar (r.m.s. deviation = 0.023 Å), with the sulfonyl-bound phenyl ring oriented almost perpendicularly (dihedral angle = 86.75°) [2]. The saturated indoline core confers greater conformational flexibility at the N1 position compared to the fully aromatic indole, potentially affecting the vector of the benzenesulfonyl group relative to any further substituent. In the CCR9 inhibitor patent US7781481, the 2,3-dihydro-1H-indole scaffold is specifically claimed as the active core, with aromatic indole analogs not equivalently described [3].

Conformational Analysis Scaffold Hopping Drug Design

Synthetic Versatility: Unsubstituted Indoline Core as a Derivatization-Ready Building Block vs. 7-Substituted Analogs

The target compound bears no substituent on the indoline ring (C4-C7 positions are unsubstituted), distinguishing it from advanced leads such as N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30) [1] and 7-(4-cyanophenylamino)-1-(4-methoxybenzenesulfonyl)indoline (compound 13) [2]. The J30 analog exhibits potent antiproliferative activity (IC50 values in the nanomolar range against KB, A549, MKN45, KB-VIN10, KB-S15, KB-7D cell lines) and antitubulin activity (IC50 = 1.1 μM), but its 7-position is already occupied by an isonicotinamide group that cannot be easily removed for further modification [1]. The target compound's unsubstituted indoline core allows for regioselective functionalization at C7 (via Cu-catalyzed direct C7 sulfonylation) [3] or at other positions, enabling the synthesis of focused libraries with systematic variation at both the N-arylsulfonyl and indoline positions. This synthetic flexibility is a key differentiator for procurement when the intended use is analog generation rather than direct biological testing of the parent.

Synthetic Chemistry Building Block Library Synthesis

Class-Level Anticancer Scaffold Evidence: Tubulin Polymerization Inhibition by N-Arylsulfonyl Indoline Derivatives

Multiple independent studies have established that N-arylsulfonyl-substituted indolines are potent inhibitors of tubulin polymerization. The 7-aroyl-aminoindoline-1-benzenesulfonamide series yielded compound 15 with a tubulin polymerization IC50 of 1.1 μM and antiproliferative IC50 values of 9.6, 8.8, 9.4, 8.6, 10.8, and 8.9 nM against KB, MKN45, H460, HT29, TSGH, and KB-vin10 cell lines, respectively [1]. Compound 13 (7-(4-cyanophenylamino)-1-(4-methoxybenzenesulfonyl)indoline) achieved IC50 values of 49.7, 149, and 92 nM against KB, HT29, and MKN45 cells [2]. The 1-arylsulfonyl indoline-benzamide compound 9 exhibited a tubulin inhibition IC50 of 1.1 μM — better than combretastatin A-4 (IC50 = 2.0 μM) — and cellular IC50 values of 49 nM (KB), 79 nM (A549), 63 nM (MKN45) [3]. The target compound (CAS 873588-42-2) shares the N-arylsulfonyl indoline core with these potent anticancer agents, and its unsubstituted indoline positions offer synthetic entry points for installing substituents known to enhance potency (e.g., C7-aroylamino or C7-anilino groups).

Cancer Biology Tubulin Inhibition Antiproliferative Activity

CCR9 Antagonist Chemotype Membership: N-Arylsulfonyl-2,3-dihydro-1H-indole Scaffold Patent Coverage

US Patent US7781481B2 (ChemoCentryx, Inc.) explicitly claims N-(benzenesulphonyl)-2,3-dihydro-1H-indole compounds as CCR9 inhibitors, with the indole ring optionally substituted by cyano, carboxy, or alkylcarbonyloxy groups [1]. The CCR9-CCL25 (TECK) axis is a validated target for inflammatory bowel disease and celiac disease. The patent reports that compounds within this scaffold block TECK-induced chemotaxis with IC50 values defined at the midpoint between solvent control containing TECK and solvent control without stimulus [1]. The target compound (CAS 873588-42-2) falls within the general structural scope of this patent family. While no specific IC50 value for CCR9 inhibition is reported for the target compound itself, the 3-ethyl-4-methoxy substitution on the benzenesulfonyl ring represents a substitution variant not exemplified in the patent's preferred list (which emphasizes cyano, carboxy, or alkylcarbonyloxy on the indole ring), potentially offering a distinct IP position and selectivity profile [1]. Compounds binding CCR9 have also been reported in BindingDB; a representative N-arylsulfonyl indoline antagonist showed IC50 = 232 nM against CCR9 [2].

Immunology Chemokine Receptor Inflammatory Bowel Disease

Procurement and Purity Baseline: Supplier-Specified Purity vs. Nearest Commercially Available Analogs

The compound is commercially available from Life Chemicals (Catalog F3179-0201) at ≥90% purity in quantities of 2 μmol, 1 mg, 2 mg, 3 mg, and 4 mg, with pricing at approximately $54–66 USD per unit [1]. It is also listed by Chemenu (Catalog CM789901) at 95%+ purity . The closest commercially available comparator is 1-((3-ethyl-4-methoxyphenyl)sulfonyl)-2-methylindoline (CAS 873588-38-6; MW 331.4; C18H21NO3S), which differs by a single methyl group at the indoline 2-position . The 2-methyl analog introduces a chiral center and increased steric bulk at the indoline ring, potentially altering both reactivity and biological profile. The target compound's lack of indoline substitution makes it the more versatile choice for derivatization at the indoline positions. The compound is identified by PubChem CID 5438034 with InChI Key AZCSYUYNCNVJFQ-UHFFFAOYSA-N [1].

Chemical Procurement Quality Control Screening Library

High-Confidence Application Scenarios for CAS 873588-42-2 Based on Verified Evidence


Medicinal Chemistry: Indoline-Based Kinase or Tubulin Inhibitor Lead Optimization Campaigns

The compound serves as a starting scaffold for synthesizing C7-aroylamino or C7-anilino derivatives, which have demonstrated nanomolar antiproliferative activity in the 7-aroyl-aminoindoline-1-sulfonamide and 7-anilino-indoline-N-benzenesulfonamide series [1][2]. Users can leverage the unsubstituted indoline core to install diverse substituents at C7 via Cu-catalyzed sulfonylation or amination, systematically exploring SAR while retaining the 3-ethyl-4-methoxybenzenesulfonyl N-substituent as a constant element for lipophilicity and electronic modulation [3].

Chemical Biology: CCR9 Antagonist Tool Compound Development

The compound falls within the structural scope of US Patent US7781481B2 and may be elaborated with indoline substituents (cyano, carboxy, or alkylcarbonyloxy) to generate novel CCR9 antagonists for investigating CCL25/TECK-mediated T-cell homing in inflammatory bowel disease models [4]. The 3-ethyl-4-methoxy aryl pattern provides an underexplored substitution motif relative to the patent's preferred embodiments, offering potential for IP-differentiated tool compounds.

Synthetic Chemistry: Building Block for Regioselective Indoline Functionalization Methodology

With four unsubstituted positions (C4–C7) on the indoline ring, the compound is an ideal substrate for developing and validating new regioselective C–H functionalization methods, such as Cu-catalyzed C7 sulfonylation, Ir-catalyzed C7 amination, or Pd-catalyzed dearomative sulfonylation cascades [3][5]. The electron-rich 3-ethyl-4-methoxyphenyl sulfonyl group may also influence regioselectivity outcomes in electrophilic aromatic substitution reactions.

Screening Library Procurement: Diversity-Oriented Synthesis Starting Point

The compound is the only commercially available N-(3-ethyl-4-methoxybenzenesulfonyl)-indoline without additional indoline substitution (purity ≥90% from Life Chemicals, 95%+ from Chemenu) [6]. Its unique substitution pattern relative to the more common 4-methoxy or unsubstituted benzenesulfonyl analogs adds structural diversity to screening collections. It can serve as a common intermediate for parallel synthesis of indoline-1-sulfonamide libraries with systematic variation at the indoline C5 and C7 positions.

Quote Request

Request a Quote for 1-(3-ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.